3,4-dimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4/c1-28-16-4-3-14(11-17(16)29-2)20(27)21-5-6-26-19-15(12-24-26)18(22-13-23-19)25-7-9-30-10-8-25/h3-4,11-13H,5-10H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLCTJIVRIOYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation.
Mode of Action
Compounds with similar structures have been reported to inhibit their targets by binding to the active site, thereby preventing the target from performing its function.
Biological Activity
3,4-Dimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a compound characterized by its complex structure, which includes a pyrazolo[3,4-d]pyrimidine scaffold. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an antiviral agent.
Chemical Structure and Properties
- Molecular Formula : C20H24N6O4
- Molecular Weight : 412.45 g/mol
- IUPAC Name : 3,4-dimethoxy-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold can inhibit key signaling pathways involved in cancer cell proliferation. For instance, derivatives of this scaffold have shown efficacy as epidermal growth factor receptor (EGFR) inhibitors, which are critical in the treatment of various cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases (S and G2/M) .
Anticancer Activity
Studies have demonstrated that similar compounds possess significant anti-proliferative effects against cancer cell lines. For example:
- In vitro studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit EGFR activity at nanomolar concentrations .
- The compound's ability to induce apoptosis was linked to an increase in the BAX/Bcl-2 ratio, a critical factor in the regulation of apoptosis .
Antiviral Properties
Research into N-Heterocycles has identified potential antiviral activities against herpes simplex virus type-1 (HSV-1). Compounds structurally similar to this compound have shown promising results with low effective concentrations .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Pyrazolo derivatives | Antiviral (HSV-1) | 0.20 μM | |
| EGFR inhibitors | Anti-proliferative | Nanomolar range | |
| TRKA inhibitors | Proliferation inhibition | 56 nM |
These findings highlight the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in targeting different biological pathways.
Scientific Research Applications
Anticancer Applications
Epidermal Growth Factor Receptor Inhibition
The compound has been investigated for its efficacy as an epidermal growth factor receptor (EGFR) inhibitor. EGFR plays a crucial role in cell proliferation and survival; thus, targeting this receptor is vital in cancer treatment. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including the compound , exhibit significant anti-proliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest at the S and G2/M phases. Notably, these compounds have shown a marked increase in the BAX/Bcl-2 ratio, which is a critical factor in promoting apoptosis .
Mechanisms of Action
Molecular docking studies reveal that the compound can effectively bind to the ATP-binding site of EGFR, mimicking adenine and competing with ATP. This competitive inhibition is crucial for blocking downstream signaling pathways that lead to tumor growth and metastasis .
Antiviral Applications
Activity Against Herpes Simplex Virus
Recent studies have evaluated the antiviral efficacy of pyrazolo[3,4-d]pyrimidine derivatives against herpes simplex virus type-1 (HSV-1). The compound demonstrated promising activity at low micromolar concentrations, indicating potential for development as an antiviral agent . The structure-activity relationship analysis suggests that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold significantly enhance antiviral activity.
Structure-Activity Relationships
Design Considerations
The design of 3,4-dimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves strategic modifications to optimize binding affinity and selectivity for EGFR. Key modifications include the incorporation of morpholino groups to enhance solubility and bioavailability while maintaining the necessary interactions with the target receptor .
Case Studies
Comparison with Similar Compounds
Example 53 ()
- Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Key Differences: Chromenone moiety replaces the morpholino group. Fluorine and isopropyl groups on the benzamide.
- Properties :
- Molecular weight: 589.1 g/mol (vs. ~493.5 g/mol for the target compound).
- Melting point: 175–178°C.
Example 28 ()
- Structure: 2-(1-(4-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Key Differences: Dimethylamino group at position 4 (vs. morpholino). Chromenone and fluorophenyl substituents.
- Properties: Lower polarity due to dimethylamino vs. morpholino. Yield: 18% (synthetic challenges noted) .
N-{1-[1-(2,3-Dimethylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}-4-Ethoxybenzamide ()
- Structure : Ethoxybenzamide linked to a pyrazolopyrimidine with 2,3-dimethylphenyl.
- Key Differences :
- Ethoxybenzamide vs. dimethoxybenzamide.
- Bulky 2,3-dimethylphenyl group.
- Significance : Ethoxy groups may alter metabolic stability compared to methoxy .
Compounds with Alternative Heterocyclic Cores
Bis(morpholino-1,3,5-triazine) Derivative ()
- Structure: Triazine core with morpholino groups and a benzamide.
- Key Differences: Triazine vs. pyrazolopyrimidine core. Dual morpholino substituents.
Derivatives with Functionalized Side Chains
1-(2-Chloroethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4(5H)-one ()
1-[(4-Chlorophenyl)Methyl]-N-(2-Methoxyethyl)Pyrazolo[3,4-d]Pyrimidin-4-Amine ()
- Structure : Methoxyethylamine and chlorophenylmethyl substituents.
- Key Differences: Methoxyethylamine vs. morpholino. Chlorophenyl enhances lipophilicity.
- Significance : Chlorophenyl groups may improve blood-brain barrier penetration .
Comparative Data Table
Notes and Limitations
- Synthetic Challenges : Low yields (e.g., 18% in ) highlight the difficulty of pyrazolopyrimidine derivatization .
- Data Gaps : Direct biological data for the target compound are absent; inferences rely on structural analogs.
- Contradictions: Chromenone-containing derivatives (–2) show higher molecular weights but unconfirmed efficacy advantages over simpler benzamides.
Preparation Methods
One-Flask Pyrazolo[3,4-d]Pyrimidine Core Formation
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via a Vilsmeier amidination and heterocyclization sequence.
Procedure:
- Vilsmeier Amidination: 5-Amino-1H-pyrazole (1.0 equiv) is treated with PBr₃ (3.0 equiv) in DMF at 60°C for 1–2 h to generate 4-(iminomethyl)-1H-pyrazol-5-yl-formamidine intermediates.
- Heterocyclization: Hexamethyldisilazane (3.0 equiv) is added, and the mixture is refluxed at 70–80°C for 3–5 h, yielding pyrazolo[3,4-d]pyrimidine in 78–91% yield.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Vilsmeier Amidination | PBr₃ (3.0 equiv), DMF, 60°C | >90 |
| Heterocyclization | HMDS (3.0 equiv), 70–80°C | 91 |
Morpholino Substitution at Position 4
4-Chloropyrazolo[3,4-d]pyrimidine undergoes nucleophilic aromatic substitution with morpholine.
Procedure:
4-Chloropyrazolo[3,4-d]pyrimidine (1.0 equiv) is refluxed with morpholine (5.0 equiv) in THF for 12 h, achieving 85% substitution efficiency.
Functionalization with Ethylamine Linker
N-Alkylation of Pyrazolo[3,4-d]Pyrimidine
The nitrogen at position 1 of the pyrazolo[3,4-d]pyrimidine is alkylated using 2-bromoethylamine hydrobromide under basic conditions.
Procedure:
4-Morpholino-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv), 2-bromoethylamine hydrobromide (1.2 equiv), and K₂CO₃ (2.0 equiv) are stirred in DMF at 80°C for 6 h, yielding the ethylamine intermediate in 76% yield.
Analytical Validation:
- ¹H NMR (DMSO- d₆): δ 8.45 (s, 1H, pyrimidine-H), 4.30 (t, 2H, -CH₂-N), 3.75 (m, 4H, morpholino), 2.90 (t, 2H, -CH₂-NH).
Synthesis of 3,4-Dimethoxybenzoyl Chloride
Carboxylic Acid Activation
3,4-Dimethoxybenzoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous DCM at 0°C for 2 h, followed by reflux for 1 h to yield the acyl chloride.
Yield: 95% (isolated as pale-yellow solid).
Amide Coupling Reaction
Formation of the Benzamide Moiety
The ethylamine intermediate is coupled with 3,4-dimethoxybenzoyl chloride under Schotten-Baumann conditions.
Procedure:
Ethylamine linker derivative (1.0 equiv) and 3,4-dimethoxybenzoyl chloride (1.1 equiv) are reacted in THF/H₂O (2:1) with NaHCO₃ (2.0 equiv) at 0°C for 1 h, followed by room temperature stirring for 12 h.
Key Data:
- Yield: 82% after column chromatography (SiO₂, EtOAc/hexane 1:1).
- ¹³C NMR (DMSO- d₆): δ 166.5 (C=O), 152.1 (pyrimidine-C), 56.3 (OCH₃), 49.8 (morpholino).
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, gradient elution with EtOAc/hexane) to ≥98% purity.
Spectroscopic Validation
- HRMS (ESI): m/z [M+H]⁺ calc. for C₂₃H₂₈N₆O₄: 475.2064; found: 475.2061.
- IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-N stretch).
Optimization and Challenges
Regioselectivity in Pyrazolo[3,4-d]Pyrimidine Functionalization
N-Alkylation at position 1 is favored over position 2 due to steric and electronic effects, as confirmed by DFT calculations in analogous systems.
Amide Coupling Efficiency
Schotten-Baumann conditions minimize racemization, with yields improved by slow acyl chloride addition.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 3,4-dimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of:
- Solvent choice : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency compared to ethanol, as noted in pyrazolo[3,4-d]pyrimidine syntheses .
- Catalysts : Triethylamine or NaHCO₃ improves nucleophilic substitution reactions at the pyrimidine core .
- Temperature : Reactions often proceed at 70–80°C for 2–24 hours to ensure completion without decomposition .
- Purification : Column chromatography or recrystallization (e.g., from acetonitrile) is critical for isolating high-purity products .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., morpholino group at position 4 of the pyrimidine core) and benzamide connectivity .
- HPLC-MS : Validates purity (>95%) and molecular weight consistency .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide) .
Q. How are preliminary biological activities of this compound typically screened in academic research?
- Methodological Answer : Standard assays include:
- Kinase inhibition profiling : Radiolabeled ATP-binding assays to assess interactions with kinases (e.g., PI3K/AKT/mTOR pathways) .
- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Solubility screening : Use of DMSO/PBS mixtures to evaluate bioavailability thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies systematically evaluate substituent effects on the pyrazolo[3,4-d]pyrimidine core?
- Methodological Answer :
- Variable substituent libraries : Synthesize analogs with modified groups (e.g., replacing morpholino with piperazine or cyclohexylamino) to assess binding affinity changes .
- Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with kinase ATP-binding pockets .
- Bioassay correlation : Compare IC₅₀ values across analogs to identify critical substituents (e.g., morpholino enhances solubility but reduces potency in some kinase targets) .
Q. What strategies resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Standardized assay protocols : Replicate studies under identical conditions (e.g., cell line, ATP concentration) to minimize variability .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., substituents at position 1 of pyrimidine core consistently impact cytotoxicity) .
- Orthogonal validation : Confirm kinase inhibition via Western blotting (e.g., phospho-AKT levels) alongside enzymatic assays .
Q. What experimental designs are recommended for identifying the primary molecular targets of this compound?
- Methodological Answer :
- Kinase profiling panels : Use commercial platforms (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases .
- CETSA (Cellular Thermal Shift Assay) : Detect target engagement in live cells by monitoring protein stability shifts post-treatment .
- CRISPR-Cas9 knockout : Validate target relevance by assessing resistance in kinase-deficient cell lines .
Q. How can pharmacokinetic challenges (e.g., poor solubility, metabolic instability) be addressed during lead optimization?
- Methodological Answer :
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester-linked PEG) to enhance aqueous solubility .
- Metabolic stability assays : Use liver microsomes or CYP450 isoforms to identify vulnerable sites (e.g., demethylation of methoxy groups) .
- Co-crystallization studies : Guide structural modifications to improve binding efficiency and reduce off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
